N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
Overview
Description
N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is a chemical compound that has shown potential in scientific research. It belongs to the class of benzisoquinolines and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
One area of research focuses on the metabolism and disposition of drug compounds in humans. For example, studies on compounds like SB-649868, a novel orexin 1 and 2 receptor antagonist, explore how drugs are metabolized and eliminated from the body, highlighting the principal routes of metabolism and the identification of major metabolites (Renzulli et al., 2011). Such studies are critical for understanding the safety, efficacy, and optimal dosing of new therapeutic agents.
Pharmacological Studies
Pharmacological research also investigates the effects of compounds on specific biological targets or diseases. For instance, the use of imaging agents like 18F-ISO-1 to evaluate tumor proliferation in patients provides insights into the potential of certain compounds for diagnostic purposes (Dehdashti et al., 2013). This type of research is instrumental in developing new diagnostic tools and therapeutic approaches.
Biological Impact Studies
Investigations into the biological impacts of chemical compounds, such as their role in inducing or inhibiting specific cellular processes, are another significant area of research. For example, studies on the effects of compounds on neuroinflammation or cancer cell proliferation can lead to the development of new therapeutic strategies for managing diseases like schizophrenia or cancer (Doorduin et al., 2009).
Environmental and Health Safety Studies
Research on the environmental presence and human exposure to synthetic compounds, such as synthetic phenolic antioxidants and their metabolites, assesses the potential health risks associated with exposure to these chemicals (Du et al., 2019). These studies are vital for informing public health policies and safety regulations.
Properties
IUPAC Name |
N-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-11-5-7-13(8-6-11)21-26(24,25)14-9-12-3-2-4-15-17(12)16(10-14)19(23)20-18(15)22/h2-10,21H,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZKHRWPBURAKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.